![molecular formula C10H8ClF3OS B14057845 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one](/img/structure/B14057845.png)
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8ClF3OS. This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 3-chloro-2-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability. This allows it to interact with specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: This compound shares the trifluoromethyl group but differs in its functional groups and overall structure.
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one: A closely related compound with a similar structure but different positional isomerism.
Uniqueness
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethylthio group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Biological Activity
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3OS. This compound features a chloro group and a trifluoromethylthio group attached to a phenyl ring, making it of interest in various fields, including medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for exploring its potential applications.
The compound exhibits several important physicochemical properties that influence its biological activity:
Property | Value |
---|---|
Molecular Formula | C11H10ClF3OS |
Molar Mass | 282.71 g/mol |
Density | 1.34 g/cm³ |
Boiling Point | 275.8 °C |
These properties suggest that the compound may have suitable characteristics for biological interactions and applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function through mechanisms such as enzyme inhibition, receptor modulation, or interference with cellular signaling pathways.
Enzyme Inhibition
Preliminary studies indicate that this compound could inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to exhibit inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in humans and other organisms.
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. In vitro assays revealed its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Properties
In a study focused on anticancer activity, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for assessing safety. Toxicity studies have indicated moderate toxicity levels in mammalian models, necessitating further investigation into dosage and long-term effects.
Properties
Molecular Formula |
C10H8ClF3OS |
---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-8(15)6-4-3-5-7(11)9(6)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
ZKPCOMKMLMSYRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
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